6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione
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Overview
Description
6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluorouracil with hydrazine hydrate to form the intermediate, which is then cyclized using phosphorus oxychloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with nucleic acids, disrupting essential biological processes .
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the fluorine substitution.
1,2,4-Triazolo[4,3-a]pyrazine: Another heterocyclic compound with similar biological activities.
5-Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Uniqueness: 6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione is unique due to its specific fluorine substitution, which can enhance its biological activity and selectivity. This substitution can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C5H3FN4O2 |
---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
6-fluoro-8H-[1,2,4]triazolo[4,3-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3FN4O2/c6-2-3(11)8-5-9-7-1-10(5)4(2)12/h1-2H,(H,8,9,11) |
InChI Key |
AHZDJECEGIQPKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2N1C(=O)C(C(=O)N2)F |
Origin of Product |
United States |
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